2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with dioxane in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups on the isoquinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .
Scientific Research Applications
2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxino[2,3-b]-1,4-dioxin, hexahydro-: A structurally related compound with similar chemical properties.
Hexahydro-2,3,6,7-tetramethyl[1,4]dioxino[2,3-b]-1,4-dioxin: Another related compound with variations in the substituents on the dioxino ring.
Uniqueness
2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline |
InChI |
InChI=1S/C11H13NO2/c1-2-12-7-9-6-11-10(5-8(1)9)13-3-4-14-11/h5-6,12H,1-4,7H2 |
InChI Key |
ZWSHCFDCQSLDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC3=C(C=C21)OCCO3 |
Origin of Product |
United States |
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